Crystal Engineering: Unique Supramolecular Assembly into Nonchiral Chains vs. Chiral Helices
In a systematic crystal engineering study of 1,3,4-oxadiazole derivatives, 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid self-assembles into nonchiral chains through hydrogen-bonding networks, in contrast to structurally related analogs that form chiral helical assemblies under identical crystallization conditions [1].
| Evidence Dimension | Crystal packing motif / supramolecular assembly type |
|---|---|
| Target Compound Data | Nonchiral chains (monoclinic space group P 1 21/c 1) |
| Comparator Or Baseline | Other 1,3,4-oxadiazole derivatives in the same study; chiral helices observed for certain analogs |
| Quantified Difference | Qualitative difference in hydrogen-bonding pattern leading to distinct macroscopic solid-state organization |
| Conditions | Single-crystal X-ray diffraction; crystals grown from ethanol/water solution; data collected at 173 K using MoKα radiation |
Why This Matters
The distinct crystal packing directly affects mechanical properties, solubility, and formulation behavior, making this compound a rational choice for solid-state studies where predictable, nonchiral chain assembly is required.
- [1] Gutov, O. V. (2013). 1,3,4-Oxadiazoles for Crystal Engineering. Convenient Synthesis and Self-Assembly: Nonchiral Chains versus Chiral Helices. Crystal Growth & Design, 13(9), 3953. View Source
